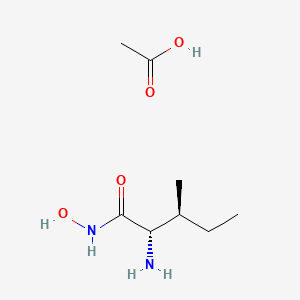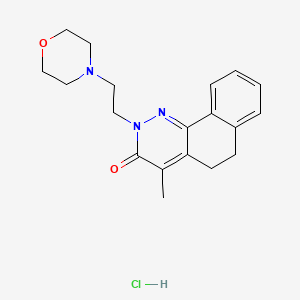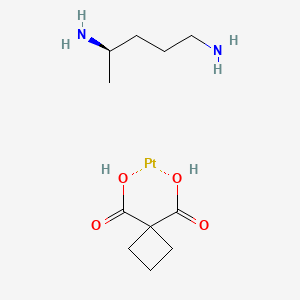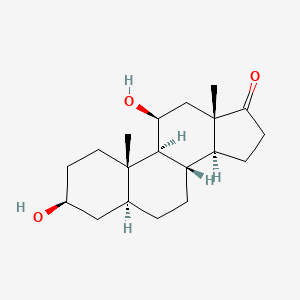
L-Isoleucine hydroxylamine acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Isoleucine hydroxylamine acetate is a derivative of the essential amino acid L-isoleucine L-isoleucine is one of the three branched-chain amino acids (BCAAs) that play a crucial role in protein synthesis and various metabolic processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-isoleucine hydroxylamine acetate typically involves the reaction of L-isoleucine with hydroxylamine and acetic acid. The process can be summarized as follows:
Starting Materials: L-isoleucine, hydroxylamine hydrochloride, and acetic acid.
Reaction Conditions: The reaction is carried out in an aqueous medium at a controlled temperature, usually around 25-30°C.
Procedure: L-isoleucine is dissolved in water, and hydroxylamine hydrochloride is added to the solution. Acetic acid is then introduced to the mixture, and the reaction is allowed to proceed for several hours with constant stirring.
Purification: The product is purified through crystallization or chromatography techniques to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Fine-tuning reaction conditions to maximize yield and purity.
Automated Purification Systems: Employing automated purification systems such as high-performance liquid chromatography (HPLC) for efficient separation and purification of the final product.
化学反応の分析
Types of Reactions
L-isoleucine hydroxylamine acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.
Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be employed for substitution reactions, including alkyl halides and acyl chlorides.
Major Products Formed
Oxidation Products: Oximes and nitroso derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
L-isoleucine hydroxylamine acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in studies related to protein synthesis and metabolic pathways involving branched-chain amino acids.
Medicine: Investigated for its potential therapeutic applications, including its role in muscle metabolism and recovery.
Industry: Utilized in the production of pharmaceuticals, dietary supplements, and as a precursor for the synthesis of other bioactive compounds.
作用機序
The mechanism of action of L-isoleucine hydroxylamine acetate involves its interaction with various molecular targets and pathways:
Protein Synthesis: As a derivative of L-isoleucine, it plays a role in protein synthesis by being incorporated into polypeptide chains.
Metabolic Pathways: Participates in metabolic pathways involving branched-chain amino acids, influencing energy production and muscle metabolism.
Enzyme Interaction: May interact with specific enzymes involved in amino acid metabolism, modulating their activity and function.
類似化合物との比較
Similar Compounds
L-Leucine Hydroxylamine Acetate: Another branched-chain amino acid derivative with similar properties and applications.
L-Valine Hydroxylamine Acetate: A derivative of L-valine, another branched-chain amino acid with comparable uses.
L-Threonine Hydroxylamine Acetate: A derivative of L-threonine, an essential amino acid with distinct but related functions.
Uniqueness
L-isoleucine hydroxylamine acetate is unique due to its specific structure and the role of L-isoleucine in protein synthesis and metabolic pathways. Its hydroxylamine acetate derivative offers additional reactivity, making it valuable in various chemical and biochemical applications.
特性
分子式 |
C8H18N2O4 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
acetic acid;(2S,3S)-2-amino-N-hydroxy-3-methylpentanamide |
InChI |
InChI=1S/C6H14N2O2.C2H4O2/c1-3-4(2)5(7)6(9)8-10;1-2(3)4/h4-5,10H,3,7H2,1-2H3,(H,8,9);1H3,(H,3,4)/t4-,5-;/m0./s1 |
InChIキー |
JCHRVHOUAGOROY-FHAQVOQBSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)NO)N.CC(=O)O |
正規SMILES |
CCC(C)C(C(=O)NO)N.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Acetylbicyclo[2.2.1]heptan-2-one](/img/structure/B13833589.png)










![ethyl (2R,4S)-4-[[3,5-bis(trifluoromethyl)phenyl]methyl-(trideuteriomethoxycarbonyl)amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate](/img/structure/B13833648.png)
